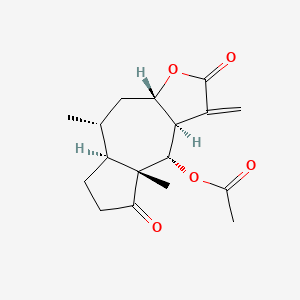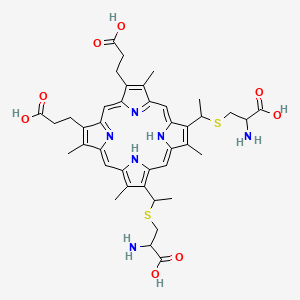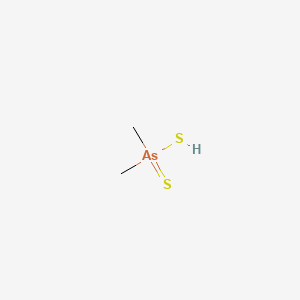
8-Nonynoic acid
Vue d'ensemble
Description
8-Nonynoic acid is a compound of interest in organic chemistry and materials science due to its unique structure and properties. Research focuses on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This compound, along with its derivatives, has been studied for various applications, though this summary will not cover its uses in drug formulations or related side effects.
Synthesis Analysis
8-Nonynoic acid and similar compounds have been synthesized through various methods, including the Ahmad-Strong method for synthesizing pentadecynoic acids with triple bonds in specific positions. This method achieves a high overall yield and demonstrates the versatility of synthesizing long-chain acetylenic acids (Howton & Stein, 1969). Additionally, the compound and its analogs have been synthesized from enynol via oxonium/Prins-type cyclization, showcasing an effective and selective Au(I) catalytic system (Vandavasi et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of 8-Nonynoic acid and its derivatives, including 8-oxabicyclo[3.2.1]oct-2-enes, has been facilitated by X-ray diffraction and other spectroscopic methods. These studies reveal the compound's unique bicyclic and polycyclic structures, which are crucial for understanding its reactivity and properties (Sonneck et al., 2015).
Chemical Reactions and Properties
8-Nonynoic acid undergoes various chemical reactions due to its acetylenic bond and carboxylic acid group. These reactions include hydrogenation, halogenation, and cyclization, contributing to a wide range of derivatives with diverse properties. The synthesis and properties of methyl 9-nonyloxynonanoate, a reduction product of an unsaturated ether derived from 8-Nonynoic acid, exemplify the compound's chemical versatility (Curtis & Fenwick, 1973).
Physical Properties Analysis
The physical properties of 8-Nonynoic acid and related compounds, such as their melting points, boiling points, and solubility, are influenced by the position of unsaturation and the presence of functional groups. Molecular modeling has been used to predict these properties, providing insights into the compound's behavior in different environments (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of 8-Nonynoic acid, including acidity, reactivity with nucleophiles, and ability to form derivatives, are central to its applications in synthesis and materials science. Studies on the acidity and reactivity patterns of similar acetylenic acids provide a foundation for understanding 8-Nonynoic acid's behavior in chemical reactions (Cao et al., 2018).
Applications De Recherche Scientifique
-
Analytical Chemistry : 8-Nonynoic acid can be used in analytical chemistry, particularly in the development of analytical reagents and standards. It’s often used in the synthesis of other compounds and can serve as a reference material in various analytical techniques.
-
Chemistry & Biochemicals : 8-Nonynoic acid is a compound of interest in organic chemistry due to its unique structure and properties. It can be used in the synthesis of various organic compounds.
-
Clinical & Diagnostics : While there isn’t specific information available on the use of 8-Nonynoic acid in clinical and diagnostics, it’s possible that it could be used in the development of diagnostic reagents or assays.
-
Molecular Biology & Functional Genomics : While there isn’t specific information available on the use of 8-Nonynoic acid in molecular biology and functional genomics, it’s possible that it could be used in various genomic studies or procedures.
-
Chemical Synthesis : 8-Nonynoic acid can be used in chemical synthesis due to its unique structure and properties. It can serve as a precursor for the synthesis of various organic compounds.
-
Chemical Analysis : In the field of chemical analysis, 8-Nonynoic acid could potentially be used as a reference material in various analytical techniques.
-
Material Development : In materials science, 8-Nonynoic acid could potentially be used in the synthesis of new materials or in the modification of existing materials.
-
Chemical Synthesis : 8-Nonynoic acid can be used in chemical synthesis due to its unique structure and properties. It can serve as a precursor for the synthesis of various organic compounds.
-
Chemical Analysis : In the field of chemical analysis, 8-Nonynoic acid could potentially be used as a reference material in various analytical techniques.
-
Material Development : In materials science, 8-Nonynoic acid could potentially be used in the synthesis of new materials or in the modification of existing materials.
Safety And Hazards
Propriétés
IUPAC Name |
non-8-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIJHGYFNZMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184954 | |
| Record name | 8-Nonynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nonynoic acid | |
CAS RN |
30964-01-3 | |
| Record name | 8-Nonynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Nonynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)



![N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1196806.png)
